Ethyl 2-(N-benzylbenzamido)acetate
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Overview
Description
Ethyl 2-(N-benzylbenzamido)acetate is an organic compound that belongs to the class of esters and amides It is characterized by the presence of an ethyl ester group and a benzylbenzamido group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(N-benzylbenzamido)acetate typically involves the reaction of benzylamine with ethyl 2-bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the ethyl 2-bromoacetate, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Benzylamine, ethyl 2-bromoacetate, sodium hydroxide
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of catalysts such as copper or palladium can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(N-benzylbenzamido)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water as solvent, reflux temperature
Reduction: Lithium aluminum hydride (LiAlH4), dry ether as solvent, room temperature
Substitution: Various electrophiles (e.g., alkyl halides), appropriate bases (e.g., NaH), solvents like DMF or DMSO
Major Products Formed
Hydrolysis: Benzylamine, ethyl acetate
Reduction: Benzylamine, ethyl alcohol
Substitution: Depends on the electrophile used, but typically results in the formation of new substituted amides or esters
Scientific Research Applications
Ethyl 2-(N-benzylbenzamido)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-(N-benzylbenzamido)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Ethyl 2-(N-benzylbenzamido)acetate can be compared with other similar compounds, such as:
Ethyl 2-(N-phenylbenzamido)acetate: Similar structure but with a phenyl group instead of a benzyl group, which may result in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its solubility and reactivity.
Ethyl 2-(N-benzylacetamido)acetate: Similar structure but with an acetamido group instead of a benzamido group, which may influence its chemical properties and applications.
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
ethyl 2-[benzoyl(benzyl)amino]acetate |
InChI |
InChI=1S/C18H19NO3/c1-2-22-17(20)14-19(13-15-9-5-3-6-10-15)18(21)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI Key |
LFCSEQINKKXSDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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